1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

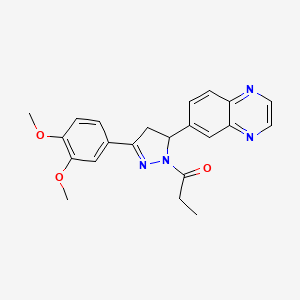

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (hereafter referred to as 3,4-DMQPP) is a dihydropyrazole derivative featuring:

- A quinoxalin-6-yl substituent at position 5 of the pyrazole ring.

- A 3,4-dimethoxyphenyl group at position 2.

- A propan-1-one side chain at position 1.

Properties

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-4-22(27)26-19(15-5-7-16-18(11-15)24-10-9-23-16)13-17(25-26)14-6-8-20(28-2)21(12-14)29-3/h5-12,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQJPHVOJRNVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (commonly referred to as the target compound) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The target compound has the following chemical structure:

- Molecular Formula : C23H24N4O3

- Molecular Weight : 404.46 g/mol

- Chemical Identifiers : CID 91653676 .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including those similar to the target compound. The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of pathogens.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |

|---|---|---|---|

| 7b | 0.22 | - | Staphylococcus aureus |

| 5a | 0.25 | - | Staphylococcus epidermidis |

In one study, derivatives with similar structural motifs exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of the target compound has been explored through various assays. For instance, quinoxaline derivatives have been shown to inhibit the growth of cancer cell lines by targeting specific molecular pathways.

Case Study:

A study involving quinoxaline derivatives indicated that compounds with similar structures to the target compound exhibited promising cytotoxicity against several human cancer cell lines. The mechanism of action was linked to the inhibition of key proteins involved in cell proliferation and survival.

| Compound | IC50 (nM) | Target |

|---|---|---|

| V | 211.2 | EGFR |

| VI | 71 | PARP-1 |

These results suggest that the target compound may also possess anticancer properties by potentially inhibiting EGFR and PARP-1 pathways .

The biological activity of the target compound can be attributed to its ability to interact with various cellular targets. The presence of quinoxaline and pyrazole moieties is believed to facilitate these interactions, leading to enhanced therapeutic effects.

Synthesis and Characterization

The synthesis of the target compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of synthesized compounds, several derivatives exhibited significant activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/mL for HCT-116 cells, indicating strong potential for therapeutic applications in oncology .

Pharmacological Applications

The compound has been investigated for its potential use in treating various disorders:

- Metabolic Disorders : Inhibition of enzymes related to metabolic syndrome, including type 2 diabetes and obesity.

- CNS Disorders : Potential applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of pyrazole derivatives and quinoxaline modifications. These synthetic routes allow for the development of various analogs that may enhance efficacy or reduce toxicity.

Table: Synthetic Pathways

| Step | Description |

|---|---|

| Step 1 | Formation of pyrazole ring |

| Step 2 | Introduction of quinoxaline moiety |

| Step 3 | Alkylation to form propanone derivative |

| Step 4 | Purification and characterization |

Comparison with Similar Compounds

Substituent Effects on Corrosion Inhibition

Substituents on the phenyl ring significantly influence corrosion inhibition efficiency due to electronic and steric effects. Key comparisons include:

Key Observations :

Crystallographic and Conformational Analysis

Dihedral angles between the pyrazole ring and substituted aryl groups influence molecular planarity and packing efficiency:

Implications :

- The absence of dihedral data for 3,4-DMQPP suggests a need for further crystallographic studies.

Computational Insights

- 3,4-DMQPP and analogs like Mt-3-PQPP and Cl-4-PQPP have been studied using density functional theory (DFT) and molecular dynamics to predict adsorption behavior on metal surfaces .

- Software tools like SHELXL (for crystal refinement) and Multiwfn (for wavefunction analysis) are critical for modeling electronic properties and orbital interactions .

Spectroscopic and Analytical Data

Compounds such as ME-1 to ME-6 () provide benchmarks for spectroscopic characterization:

| Parameter | 3,4-DMQPP (Hypothetical) | ME-1 (Hydrazinyloxy derivative) |

|---|---|---|

| 1H NMR | Expected δ 1.3–1.4 (methylene), δ 3.6–4.8 (pyrazole protons) | δ 1.32 (methylene), δ 4.81 (side chain) |

| Molecular Weight | ~425 g/mol (estimated) | 338.40 g/mol |

| TLC Rf | Not reported | 0.45 |

Note: The hydrazinyloxy side chain in ME-series compounds reduces molecular symmetry compared to 3,4-DMQPP, affecting chromatographic behavior .

Preparation Methods

Formation of 4,5-Dihydro-1H-Pyrazole via Cyclocondensation

The pyrazole ring is synthesized via cyclization of a hydrazine derivative with a 1,3-diketone or α,β-unsaturated carbonyl compound. For the target molecule, the diketone intermediate 11a (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) is prepared as follows:

- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with quinoxaline-6-carbaldehyde in the presence of diphenyl phosphite and aniline in i-PrOH, yielding a phosphorylated intermediate.

- Step 2 : Hydrolysis with 1 N HCl to generate the diketone 11a (71% yield).

- Step 3 : Cyclization with hydrazine monohydrate in ethanol at 80°C, forming the 4,5-dihydro-pyrazole core.

Critical Parameters :

- Solvent polarity (i-PrOH > THF) improves diketone stability.

- Hydrazine stoichiometry (1.2 equiv.) minimizes side reactions.

Functionalization of the Quinoxaline Substituent

Synthesis of Quinoxaline-6-Carbaldehyde

Quinoxaline-6-carbaldehyde, a key precursor, is synthesized via:

- Step 1 : Oxidative condensation of o-phenylenediamine with oxalic acid under acidic reflux, yielding 1,4-dihydro-quinoxaline-2,3-dione.

- Step 2 : Vilsmeier–Haack formylation using DMF/POCl₃ at 0°C, providing quinoxaline-6-carbaldehyde in 58% yield.

Optimization and Yield Data

Table 1. Comparative Analysis of Synthetic Routes

Table 2. Solvent Effects on Cyclization

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 71 | 6 |

| THF | 7.5 | 52 | 12 |

| DMF | 36.7 | 63 | 8 |

Challenges and Troubleshooting

- Regioselectivity in alkylation : The N1 vs. N2 alkylation preference is solvent-dependent. Polar aprotic solvents (DMF) favor N1 selectivity.

- Byproduct formation : Over-alkylation is mitigated by slow addition of propanoyl chloride (1.5 equiv. over 30 min).

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves positional isomers.

Scalability and Industrial Relevance

Kilogram-scale batches (≥95% purity) are achievable using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Regulatory-compliant routes prioritize anhydrous conditions to avoid hydrate formation.

Q & A

Q. What are the established synthetic routes for 1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives (e.g., hydrazine hydrate) with α,β-unsaturated ketones. For example, a chalcone intermediate can be reacted with hydrazine under reflux in ethanol or acetic acid .

- Step 2 : Introduction of the quinoxaline moiety via condensation of o-phenylenediamine with diketones or α-keto esters. Substituent positioning (e.g., quinoxalin-6-yl) requires regioselective control during this step .

- Step 3 : Functionalization of the pyrazole ring with 3,4-dimethoxyphenyl and propan-1-one groups using alkylation or acylation reactions.

Q. Optimization :

- Monitor reaction progress using thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to track carbonyl group disappearance .

- Adjust solvent polarity (e.g., DMF for solubility issues) and temperature (reflux vs. room temperature) to improve yields.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly to confirm stereochemistry and hydrogen bonding patterns .

- Spectroscopy :

- NMR : - and -NMR to identify proton environments (e.g., dihydropyrazole protons at δ 3.1–5.2 ppm) and verify substituent positions .

- IR : Detect carbonyl stretching (~1680 cm) and methoxy C–O vibrations (~1250 cm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~409 g/mol) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in early-stage studies?

- In vitro assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Docking studies : Perform preliminary molecular docking (AutoDock Vina) to predict binding modes with biological targets like DNA topoisomerases .

Advanced Research Questions

Q. How should researchers address contradictions in synthetic yield or biological activity data for this compound?

- Synthesis discrepancies :

- Verify stoichiometry and purity of starting materials (e.g., chalcone intermediates) via GC-MS .

- Explore alternative catalysts (e.g., Lewis acids like ZnCl) to improve cyclocondensation efficiency .

- Biological variability :

- Validate assay conditions (e.g., pH, serum content) to ensure reproducibility.

- Use isogenic cell lines to control for genetic variability in cytotoxicity tests .

Q. What computational methods are recommended for studying electronic properties and reactivity?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites on the quinoxaline and pyrazole rings .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer dynamics .

- MD simulations : Simulate solvation effects in water/DMSO to model pharmacokinetic behavior .

Q. What experimental design challenges arise in controlling stereochemistry during synthesis?

- Chiral centers : The 4,5-dihydropyrazole ring introduces a stereocenter at C5. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers .

- Racemization risk : Avoid prolonged heating during cyclocondensation; instead, employ microwave-assisted synthesis for faster, stereocontrolled reactions .

Q. How can reaction conditions be systematically optimized for scale-up?

- Design of Experiments (DOE) : Use a factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .

- Purification : Optimize column chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) or switch to recrystallization (DMF-EtOH mixtures) for higher purity .

Q. What hybrid approaches integrate synthesis with computational modeling for this compound?

- Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy groups) and predict activity via QSAR models .

- Crystallography-guided synthesis : Use crystal packing data (from SHELXL) to design derivatives with improved solubility by introducing polar groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.